LogP Hydrophobicity Comparison: Propane-1,3-diyl vs. Diethyl cyclohexane-1,2-dicarboxylate
The target compound exhibits a computed LogP of 1.28 , which is substantially lower than the LogP of 2.62 for the diethyl ester analog, diethyl cyclohexane-1,2-dicarboxylate (CAS 10138-59-7) . This 1.34 log unit difference translates to approximately a 22-fold difference in octanol-water partition coefficient, indicating that the propane-1,3-diyl ester is markedly more hydrophilic than the diethyl ester. The lower LogP is attributable to the presence of free carboxylic acid/carboxylate groups on each cyclohexane ring in the target compound, which are absent in the fully esterified diethyl analog.
| Evidence Dimension | LogP (octanol-water partition coefficient, computed) |
|---|---|
| Target Compound Data | LogP = 1.28 (Chemsrc; 1.28290) |
| Comparator Or Baseline | Diethyl cyclohexane-1,2-dicarboxylate (CAS 10138-59-7): LogP = 2.62 |
| Quantified Difference | ΔLogP = -1.34; approximately 22-fold lower Kow for target compound |
| Conditions | Computed LogP values (ACD/Labs or similar algorithm); no experimental shake-flask data available for head-to-head comparison |
Why This Matters
A 22-fold difference in hydrophobicity directly affects plasticizer compatibility with polar polymers (e.g., PVC plastisols, polyurethane), migration rates in food-contact materials, and environmental partitioning—critical factors for regulatory-compliant formulation design.
